2,2-Difluoro-2-(1-hydroxy-4-isopropylcyclohexyl)acetic acid
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Overview
Description
2,2-Difluoro-2-(1-hydroxy-4-isopropylcyclohexyl)acetic acid is an organic compound with the molecular formula C11H18F2O3 It is characterized by the presence of two fluorine atoms, a hydroxyl group, and an isopropyl group attached to a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(1-hydroxy-4-isopropylcyclohexyl)acetic acid typically involves the introduction of fluorine atoms into the acetic acid framework. One common method involves the reaction of cyclohexyl derivatives with fluorinating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The process requires careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-2-(1-hydroxy-4-isopropylcyclohexyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the fluorine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atoms can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may use reagents like chlorine (Cl2) or bromine (Br2) under specific conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
2,2-Difluoro-2-(1-hydroxy-4-isopropylcyclohexyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorine atoms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(1-hydroxy-4-isopropylcyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biochemical activities. The hydroxyl group may participate in hydrogen bonding, further influencing the compound’s biological effects.
Comparison with Similar Compounds
2,2-Difluoro-2-(fluorosulfonyl)acetic acid: Another fluorinated acetic acid derivative with different functional groups.
Ethyl bromodifluoroacetate: An ester with similar fluorine content but different structural features.
Uniqueness: 2,2-Difluoro-2-(1-hydroxy-4-isopropylcyclohexyl)acetic acid is unique due to its combination of fluorine atoms, hydroxyl group, and isopropyl group on a cyclohexyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H18F2O3 |
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Molecular Weight |
236.26 g/mol |
IUPAC Name |
2,2-difluoro-2-(1-hydroxy-4-propan-2-ylcyclohexyl)acetic acid |
InChI |
InChI=1S/C11H18F2O3/c1-7(2)8-3-5-10(16,6-4-8)11(12,13)9(14)15/h7-8,16H,3-6H2,1-2H3,(H,14,15) |
InChI Key |
NGPAXIALGULNJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)(C(C(=O)O)(F)F)O |
Origin of Product |
United States |
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